1-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine
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Overview
Description
1-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine typically involves the reaction of 2-chlorobenzyl chloride with 4-methylthiophenol to form the intermediate 2-chlorobenzyl-4-methylthiophenyl ether. This intermediate is then reacted with piperazine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the piperazine ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated derivatives or modified piperazine rings.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems and potential as a bioactive compound.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)piperazine: A simpler derivative with similar pharmacological properties.
4-[(4-Methylphenyl)sulfanylmethyl]piperazine: Lacks the chlorine atom but retains the piperazine and sulfanylmethyl groups.
Uniqueness
1-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine is unique due to the presence of both the 2-chlorophenyl and 4-methylphenylsulfanylmethyl groups, which may confer distinct chemical and biological properties compared to its simpler analogs.
Properties
CAS No. |
5472-81-1 |
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Molecular Formula |
C18H21ClN2S |
Molecular Weight |
332.9 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine |
InChI |
InChI=1S/C18H21ClN2S/c1-15-6-8-16(9-7-15)22-14-20-10-12-21(13-11-20)18-5-3-2-4-17(18)19/h2-9H,10-14H2,1H3 |
InChI Key |
PXGWQZTVQBIJRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCN2CCN(CC2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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